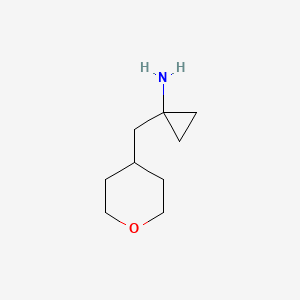

1-((Tetrahydro-2h-pyran-4-yl)methyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC18268954

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO |

|---|---|

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 1-(oxan-4-ylmethyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H17NO/c10-9(3-4-9)7-8-1-5-11-6-2-8/h8H,1-7,10H2 |

| Standard InChI Key | FGZFNQLYYXQMSU-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1CC2(CC2)N |

Introduction

Chemical Identity and Structural Features

1-((Tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine (IUPAC: 1-(oxan-4-ylmethyl)cyclopropan-1-amine) is a bicyclic amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure combines a rigid cyclopropane ring connected via a methylene bridge to a tetrahydropyran (THP) oxygen heterocycle, creating a stereochemically constrained scaffold.

Key Structural Attributes:

-

Cyclopropane Ring: Imparts angular strain and conformational rigidity, potentially enhancing binding selectivity to biological targets.

-

Tetrahydropyran Moiety: Contributes to solubility via its ether oxygen while providing a semi-rigid spatial orientation.

-

Primary Amine: Serves as a hydrogen bond donor/acceptor, critical for molecular interactions in biological systems .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇NO | |

| Molecular Weight | 155.24 g/mol | |

| SMILES Notation | C1COCCC1CC2(CC2)N | |

| InChI Key | FGZFNQLYYXQMSU-UHFFFAOYSA-N | |

| PubChem CID | 66026872 |

Structural analogs, such as 1-(tetrahydro-2H-pyran-4-yl)cyclopropanamine (PubChem CID: 57790295), differ by the absence of the methylene bridge, reducing molecular weight to 141.21 g/mol . This minor structural variation significantly impacts three-dimensional conformation and potential bioactivity.

Synthesis and Manufacturing

The synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)cyclopropan-1-amine involves multi-step organic transformations, leveraging strategies common in heterocyclic chemistry.

Key Synthetic Routes

Route 1: Reductive Amination

-

Aldehyde Intermediate Preparation: Oxidation of (tetrahydro-2H-pyran-4-yl)methanol to (tetrahydro-2H-pyran-4-yl)methanal using Dess-Martin periodinane .

-

Cyclopropane Formation: Reaction of the aldehyde with a cyclopropanamine precursor via [2+1] cycloaddition or Corey-Chaykovsky epoxidation.

-

Reductive Amination: Sodium triacetoxyborohydride (STAB)-mediated coupling of intermediates under acidic conditions .

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Aldehyde Oxidation | Dess-Martin periodinane, DCM | 78% |

| Reductive Amination | STAB, DCE, acetic acid | 65% |

| Boc Deprotection | TFA/DCM (1:1), rt, 2h | 92% |

*Theoretical yields based on analogous procedures in .

Physicochemical and Stability Profiles

-

Solubility: Moderate lipophilicity (cLogP ≈ 1.2) suggests balanced aqueous/organic solubility, favorable for blood-brain barrier penetration.

-

Stability: The cyclopropane ring’s strain may render the compound susceptible to ring-opening under strongly acidic or basic conditions.

-

Stereochemistry: The THP ring’s chair conformation positions the methylcyclopropane group axially, influencing molecular interactions .

Research Gaps and Future Directions

-

Synthetic Optimization: Improve yields in reductive amination steps via solvent screening (e.g., dichloroethane vs. THF) .

-

Biological Profiling: Prioritize D3R/MOR binding assays and functional cAMP accumulation studies.

-

Metabolic Stability: Assess cytochrome P450 interactions using human liver microsomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume